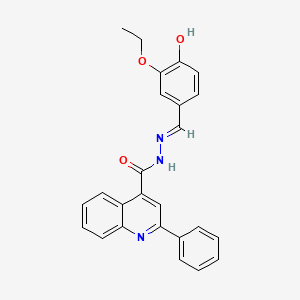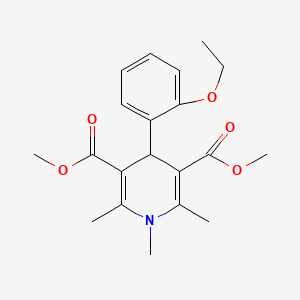
6-amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-pyrimidinone, also known as ADP, is a small molecule that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a critical role in the synthesis of pyrimidine nucleotides.
Mechanism of Action
6-amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-pyrimidinone acts as a potent inhibitor of DHODH, which is a key enzyme in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, this compound reduces the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects, making it a potential therapeutic agent for the treatment of autoimmune diseases and transplant rejection. It has also been shown to have antitumor activity, making it a potential candidate for cancer therapy. In addition, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 6-amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-pyrimidinone in lab experiments include its high potency and specificity as a DHODH inhibitor, its well-established synthesis method, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for research on 6-amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-pyrimidinone. One area of research is to further explore its potential therapeutic applications, particularly in the treatment of autoimmune diseases, transplant rejection, and cancer. Another area of research is to investigate its potential neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential toxicity and side effects.
Synthesis Methods
The synthesis of 6-amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-pyrimidinone involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 2-cyano-4,6-dimethylpyridine in the presence of triethylamine and acetic anhydride. The resulting intermediate is then treated with ammonium hydroxide to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Scientific Research Applications
6-amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-pyrimidinone has been extensively studied for its potential applications in scientific research. It has been shown to have potent anti-inflammatory and immunosuppressive effects, making it a potential therapeutic agent for the treatment of autoimmune diseases and transplant rejection. This compound has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.
Properties
IUPAC Name |
4-amino-2-(3,5-dimethylpyrazol-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-5-3-6(2)14(13-5)9-11-7(10)4-8(15)12-9/h3-4H,1-2H3,(H3,10,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCLYKPVKXRIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=O)N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{4-[4-(4-morpholinyl)butoxy]phenyl}methanol hydrochloride](/img/structure/B6000435.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6000438.png)

![2-({4-ethyl-5-[(2-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B6000447.png)


![N-(2-methoxyethyl)-3-{1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinyl}propanamide](/img/structure/B6000480.png)
![3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B6000486.png)
![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B6000490.png)
![1-{5-[(2-benzyl-4-morpholinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B6000497.png)
![1-(1-benzofuran-2-ylcarbonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6000502.png)
![2-{[(4-nitrophenyl)(phenyl)carbonohydrazonoyl]diazenyl}phenol](/img/structure/B6000523.png)
![methyl 5-ethyl-2-({[(4-fluorobenzyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6000534.png)
![2-(2-ethoxy-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}phenyl)-2H-1,2,3-benzotriazole](/img/structure/B6000542.png)
